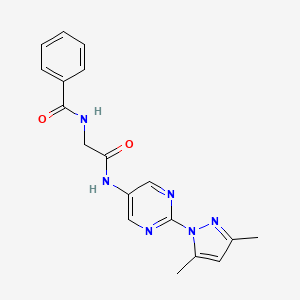

N-(2-((2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazole and pyrazoline derivatives are heterocyclic compounds that have been the focus of many studies due to their wide range of biological and pharmacological activities . They are known for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis Analysis

The synthesis of these compounds often involves the reaction of a suitable precursor with a reagent that introduces the heterocyclic ring. For example, imidazole was first synthesized from glyoxal and ammonia .

Molecular Structure Analysis

The molecular structure of these compounds typically includes a five-membered ring containing two nitrogen atoms. In the case of imidazole, one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

These compounds can undergo a variety of chemical reactions, depending on their specific structures and the conditions under which the reactions are carried out. For example, certain derivatives have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain .

Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents. It is amphoteric in nature, meaning it shows both acidic and basic properties .

科学的研究の応用

Synthesis and Biological Evaluation

The compound has been involved in studies for the synthesis of heterocyclic compounds with potential biological applications. A series of compounds were synthesized using non-steroidal anti-inflammatory drugs as a base, exhibiting potential biological applications, especially in inhibiting human recombinant alkaline phosphatase and recombinant human and rat ecto-5′-nucleotidases, showing potential for further applications in medicinal chemistry due to their ability to bind nucleotide protein targets (Saeed et al., 2015).

Anticancer and Anti-5-lipoxygenase Agents

Another research avenue explores novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, highlighting their structure-activity relationships (SAR) and biological activities against certain cancer cell lines and enzymes. This indicates the compound's role in the development of new therapeutic agents (Rahmouni et al., 2016).

Antiviral Activities

Research on benzamide-based 5-aminopyrazoles and their derivatives has shown significant antiviral activities against bird flu influenza (H5N1), offering a new route to the synthesis of novel compounds with remarkable antiavian influenza virus activity. This suggests potential applications in antiviral drug development (Hebishy et al., 2020).

Antimicrobial and Antifungal Activities

The compound has also been utilized in the synthesis of new heterocycles with promising antibacterial and antifungal pharmacophore sites. This includes the development of novel pyrazole derivatives with significant activity against various microbial and fungal species, indicating its potential in the design of new antimicrobial agents (Titi et al., 2020).

作用機序

Safety and Hazards

将来の方向性

Given the wide range of biological and pharmacological activities exhibited by imidazole and pyrazoline derivatives, there is considerable interest in the development of new drugs based on these structures. Future research will likely focus on the synthesis of new derivatives and the exploration of their potential therapeutic applications .

特性

IUPAC Name |

N-[2-[[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]amino]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O2/c1-12-8-13(2)24(23-12)18-20-9-15(10-21-18)22-16(25)11-19-17(26)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,26)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAFDFQHUNSDJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)CNC(=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-bromo-3-(3-chloro-4-methoxyphenyl)-3-oxopropyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2642599.png)

![N-benzyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2642602.png)

![9-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one](/img/structure/B2642603.png)

![tert-Butyl 7'-amino-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate](/img/structure/B2642605.png)

![3-(2,6-Dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2642607.png)

![(E)-N-[3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2642610.png)

![5-Bromo-2-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2642612.png)

![N-(3-acetamidophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2642614.png)

![N-Ethyl-N-[2-[furan-2-ylmethyl(methyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2642616.png)

![2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2642618.png)

![4-[(5-Methyl-6-oxo-1,6-dihydropyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2642619.png)